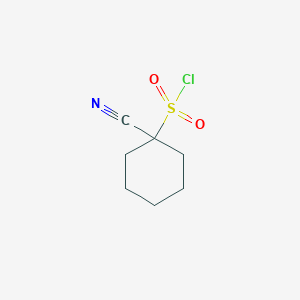
1-Cyanocyclohexane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Cyanocyclohexane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1935075-12-9 . It has a molecular weight of 207.68 and its molecular formula is C7H10ClNO2S . The compound is typically used for research purposes .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 1-Cyanocyclohexane-1-sulfonyl chloride, can be achieved via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This method is environment-friendly and uses readily accessible reagents . It offers safe operations and easy purification without chromatography, and affords high yields .Molecular Structure Analysis
The InChI code for 1-Cyanocyclohexane-1-sulfonyl chloride is 1S/C7H10ClNO2S/c8-12(10,11)7(6-9)4-2-1-3-5-7/h1-5H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
Sulfonyl chlorides, including 1-Cyanocyclohexane-1-sulfonyl chloride, are highly reactive towards water and other nucleophiles such as ammonia (NH3) . These reactions are used in synthesis but can also cause problems .Wirkmechanismus
Eigenschaften
IUPAC Name |
1-cyanocyclohexane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2S/c8-12(10,11)7(6-9)4-2-1-3-5-7/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPKQZLLNQUVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyanocyclohexane-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3-phenylpropanoate](/img/structure/B2946719.png)
![N-(4-chlorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2946721.png)
![3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2946722.png)
![N-[[2-(benzamidomethylsulfanyl)pyrimidin-4-yl]sulfanylmethyl]benzamide](/img/structure/B2946723.png)


![1-[2-(1H-imidazol-2-yl)pyridine-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2946730.png)
![N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2946732.png)

![[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2946734.png)
![4-butyl-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2946737.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2946738.png)